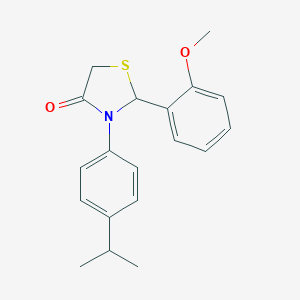![molecular formula C21H13ClFN5O B277793 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBCA and has been synthesized through several methods, which will be discussed in The purpose of this paper is to provide an overview of TBCA, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
TBCA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is required for the enzymatic activity of CK2. As a result, the downstream signaling pathways that are regulated by CK2 are disrupted, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
TBCA has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by regulating the cell cycle. Additionally, TBCA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
TBCA has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of protein kinase CK2. However, TBCA has some limitations, including its limited solubility in water and its potential toxicity to non-target cells.
Future Directions
There are several future directions for research on TBCA, including the development of more efficient synthesis methods, the identification of its potential targets other than CK2, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of TBCA in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
TBCA can be synthesized through several methods, including the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. Another method involves the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of potassium carbonate and copper (I) iodide. The yield of TBCA obtained through these methods is high, and the purity is also satisfactory.
Scientific Research Applications
TBCA has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and differentiation. TBCA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, TBCA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
|---|---|
Molecular Formula |
C21H13ClFN5O |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-2-5-15(10-17(12)22)28-26-19-7-4-14(9-20(19)27-28)25-21(29)16-6-3-13(11-24)8-18(16)23/h2-10H,1H3,(H,25,29) |
InChI Key |
HSSUIFCAVHDYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)



![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)




![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)


